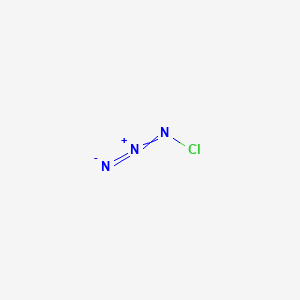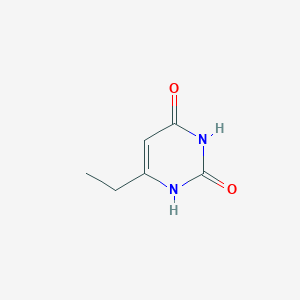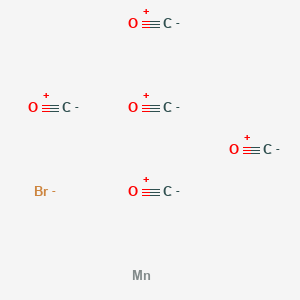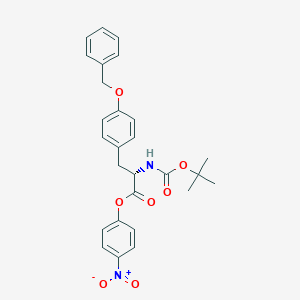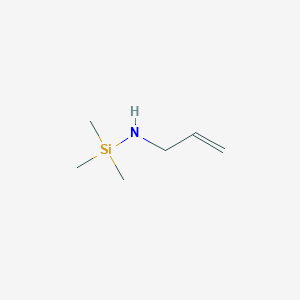
Allylaminotriméthylsilane
Vue d'ensemble
Description
Allylaminotrimethylsilane, also known as N-trimethylsilylprop-2-en-1-amine, is an organosilicon compound with the chemical formula C6H15NSi. It is a colorless to pale yellow liquid that is soluble in organic solvents such as toluene, dichloromethane, and ethanol. This compound is primarily used as a reagent in organic synthesis and as a modifier for polysiloxane resins, paints, and adhesives .
Applications De Recherche Scientifique
Allylaminotrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silicon carbonitride films and other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for various biological assays.
Medicine: Allylaminotrimethylsilane is explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allylaminotrimethylsilane can be synthesized through the reaction of chloromethylsilane with 2-propenyl alcohol under the catalysis of sulfuric acid. The reaction proceeds as follows: [ \text{Chloromethylsilane} + \text{2-Propenyl Alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Allylaminotrimethylsilane} ]
Industrial Production Methods: In industrial settings, the synthesis of allylaminotrimethylsilane involves similar reaction conditions but on a larger scale. The process requires careful control of temperature and pressure to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: Allylaminotrimethylsilane can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Allylaminotrimethylsilane is known to participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of allylaminotrimethylsilane.
Reduction: Reduced forms of the compound, often leading to the formation of primary amines.
Substitution: Products where the trimethylsilyl group is replaced by other functional groups.
Mécanisme D'action
The mechanism of action of allylaminotrimethylsilane involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl group provides steric protection, allowing the allylamine moiety to participate in selective reactions. This compound can interact with molecular targets through nucleophilic substitution, addition, and other reaction pathways, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
- Dimethyldi(allylamino)silane
- Ethyldi(allylamino)silane
- Methyltri(allylamino)silane
Comparison: Allylaminotrimethylsilane is unique due to its specific structure, which includes a trimethylsilyl group attached to an allylamine moiety. This structure provides distinct reactivity and stability compared to other similar compounds. For instance, dimethyldi(allylamino)silane and ethyldi(allylamino)silane have different alkyl groups attached to the silicon atom, which can influence their reactivity and applications. Methyltri(allylamino)silane, on the other hand, has three allylamino groups, making it more reactive but less stable than allylaminotrimethylsilane .
Propriétés
IUPAC Name |
N-trimethylsilylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NSi/c1-5-6-7-8(2,3)4/h5,7H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJKAASRNUVNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370013 | |
| Record name | ALLYLAMINOTRIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10519-97-8 | |
| Record name | ALLYLAMINOTRIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylaminotrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



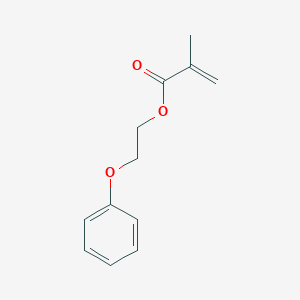


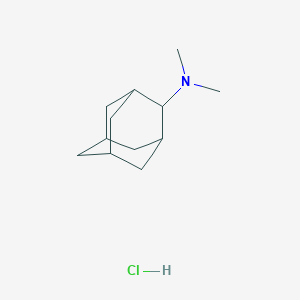
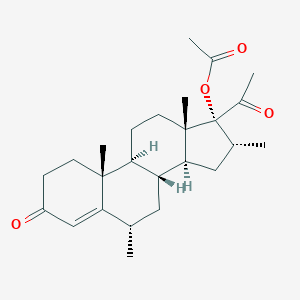
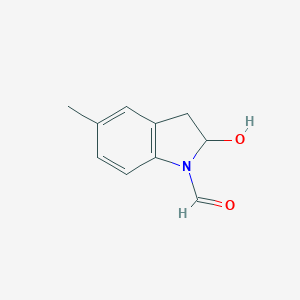
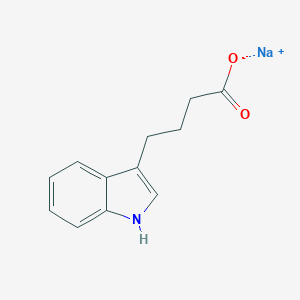
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
